[Di(benzenesulfonyl)methyl](oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
Di(benzenesulfonyl)methyldiphenyl-lambda~5~-phosphane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphane core with benzenesulfonyl and diphenyl groups, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(benzenesulfonyl)methyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Di(benzenesulfonyl)methyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Di(benzenesulfonyl)methyldiphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Di(benzenesulfonyl)methyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: A Wittig reagent used in organic synthesis.
Dimethyl(1-pyrenyl)phosphine: Known for its use in luminescent materials.
Uniqueness
Di(benzenesulfonyl)methyldiphenyl-lambda~5~-phosphane is unique due to its specific structural features, which confer distinct reactivity and functional properties.
Properties
CAS No. |
61368-82-9 |
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Molecular Formula |
C25H21O5PS2 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
[bis(benzenesulfonyl)methyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C25H21O5PS2/c26-31(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25(32(27,28)23-17-9-3-10-18-23)33(29,30)24-19-11-4-12-20-24/h1-20,25H |
InChI Key |
PONZLMIKXYFABU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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